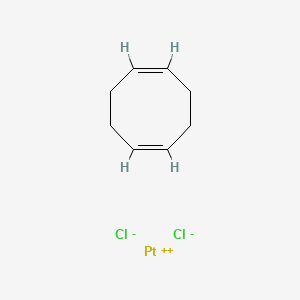

Dichloro(1,5-cyclooctadiene)platinum(II)

Übersicht

Beschreibung

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl2) is an organometallic compound of platinum . This colorless solid is used as a starting point for other platinum compounds through the displacement of the cod and/or chloride ligands . It is one of several complexes of cycloocta-1,5-diene . It is used in hydrosilylation reactions .

Synthesis Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) is prepared by treating potassium tetrachloroplatinate with the diene . A preparation method involves reacting potassium tetrachloroplatinate and ligand 1,5-cyclooctadiene (COD) with a n-propyl alcohol mixed solution in water by adding a phase transfer catalyst PEG-400 to generate the milk white precipitate dichloro (1,5-cyclooctadiene) platinum (II) .Molecular Structure Analysis

The molecular formula of Dichloro(1,5-cyclooctadiene)platinum(II) is C8H12Cl2Pt . The InChI Key is VVAOPCKKNIUEEU-PHFPKPIQSA-L . According to X-ray crystallography, the complex is square planar .Chemical Reactions Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) is used as a catalyst for various reactions including hydrogenative cyclization of allenynes, stereoselective tandem hydrosilylation-Hiyama coupling reactions, amino alkene cyclohydroamination, hydrative cyclization reactions, and direct amination of allylic alcohols under mild conditions .Physical And Chemical Properties Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) appears as a white to light yellow powder or crystals . It has a melting point of 285 °C (dec.) . The molecular weight is 374.16 .Wissenschaftliche Forschungsanwendungen

Catalyst for C-C Bond Formation

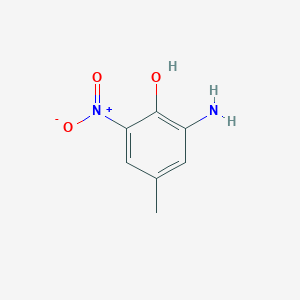

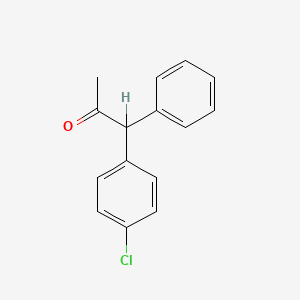

This compound is used as a catalyst in the formation of carbon-carbon (C-C) bonds, which is fundamental in organic synthesis. It facilitates the Heck coupling of alkynes with alkenes, allowing for the construction of complex molecular architectures .

Catalyst for C-N Bond Formation

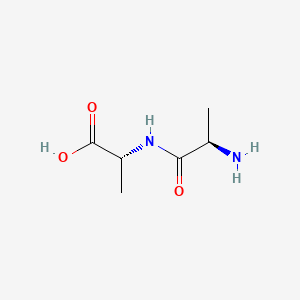

It also catalyzes the formation of carbon-nitrogen (C-N) bonds, which are essential in creating amines, amides, and other nitrogen-containing compounds. This application is crucial in pharmaceutical and agrochemical industries .

Suzuki Cross-Coupling Reactions

Dichloro(1,5-cyclooctadiene)platinum(II) is employed in Suzuki cross-coupling reactions to couple aryl bromides with organoboron compounds. This reaction is widely used to form biaryl compounds that are prevalent in many organic molecules .

Allylic Substitution Reactions

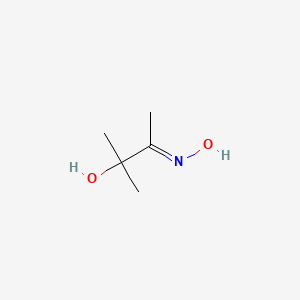

The compound serves as a catalyst for allylic substitution of oximes with allylic acetate. This reaction is significant in the synthesis of various allylic derivatives which have applications in fine chemical synthesis .

Methoxycarbonylation Reactions

It catalyzes the methoxycarbonylation of iodobenzene, which is an important process in the production of esters and acids used in pharmaceuticals and polymers .

Hydrogenative Cyclization Reactions

This platinum compound is utilized in hydrogenative cyclization of allenynes, a reaction that forms cyclic compounds by hydrogenation which are important intermediates in organic synthesis .

Stereoselective Tandem Hydrosilylation-Hiyama Coupling Reactions

It acts as a catalyst in stereoselective tandem hydrosilylation-Hiyama coupling reactions, which are used to create complex molecules with specific stereochemistry .

Potential Anticancer Agent

There’s ongoing research into the potential use of Dichloro(1,5-cyclooctadiene)platinum(II) as an anticancer agent due to its ability to interact with DNA and disrupt cell division .

Safety and Hazards

Dichloro(1,5-cyclooctadiene)platinum(II) is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAOPCKKNIUEEU-PHFPKPIQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Dichloro(1,5-cyclooctadiene)platinum(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dichloro(1,5-cyclooctadiene)platinum(II) | |

CAS RN |

12080-32-9 | |

| Record name | Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12080-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dichloro(1,5-cyclooctadiene)platinum(II) interact with phosphine ligands, and what are the potential outcomes?

A1: (COD)PtCl2 readily reacts with phosphine ligands, showcasing diverse coordination behavior. Depending on the phosphine ligand's structure and the reaction conditions, different complexes can be formed:

- Simple Coordination: Bidentate phosphine ligands can coordinate to the platinum center, replacing the 1,5-cyclooctadiene (COD) ligand and yielding cis-coordinated complexes. []

- C-H Activation: Bulky phosphine ligands with alkyl substituents can promote C(sp3)-H activation of the ligand itself, resulting in the formation of cyclometalated platinum complexes. [, ]

- Formation of Dinuclear Complexes: In some cases, particularly with bulky phosphinite ligands, dinuclear platinum complexes can be formed, where two platinum centers are bridged by the phosphinite ligand. []

Q2: Can you describe the catalytic activity of (COD)PtCl2 derived complexes in cross-coupling reactions?

A2: Complexes derived from (COD)PtCl2, particularly those featuring PCP pincer ligands, have demonstrated catalytic activity in cross-coupling reactions:

- Stille Reaction: Aromatic PCP palladium complexes, prepared using (COD)PtCl2 as a starting material, exhibit excellent catalytic activity in Stille reactions, facilitating C-C cross-coupling between organostannanes and aryl halides at low catalyst loadings. []

- Suzuki Reaction: Aliphatic PCP palladium complexes, also derived from (COD)PtCl2, can act as precatalysts in Suzuki reactions, enabling the coupling of aryl halides with boronic acids. Mechanistic studies indicate these complexes operate via a Pd(II)/Pd(IV) catalytic cycle. []

Q3: How does the nature of the substituent (X) on the bismuth center in PBiP-X ligands influence their interaction with (COD)PtCl2?

A3: Studies on the reaction of (COD)PtCl2 with a series of PBiP-X ligands, where X represents various substituents on the bismuth center, revealed the impact of X on Pt-Bi metallophilic interactions:

- Electron-Withdrawing Substituents: Increasing the electron-withdrawing character of X enhances the Lewis acidity of the bismuth center. This leads to stronger Pt-Bi interactions, as the platinum center donates electron density from its filled d(z(2)) orbital to the bismuth center's σ*(Bi-X)/6p acceptor orbital. []

Q4: Beyond catalysis, are there other applications of (COD)PtCl2 in materials science?

A4: Yes, (COD)PtCl2 has been utilized in the synthesis of intermetallic nanoparticles with potential applications in electrocatalysis:

- NbPt3 Nanoparticles: (COD)PtCl2 serves as the platinum source in the preparation of NbPt3 intermetallic nanoparticles. These nanoparticles demonstrate enhanced stability and CO tolerance compared to pure platinum nanoparticles, making them promising candidates as electrocatalysts for fuel cell applications. []

Q5: What analytical techniques are commonly employed to characterize (COD)PtCl2 and its derivatives?

A5: Characterization of (COD)PtCl2 and its derived complexes often employs a combination of techniques:

- X-ray Crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and molecular geometry. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly useful for identifying and characterizing phosphorus-containing ligands and their coordination to the platinum center. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the presence of specific functional groups in the ligands and complexes. []

- Elemental Analysis: This technique verifies the elemental composition of the synthesized compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)